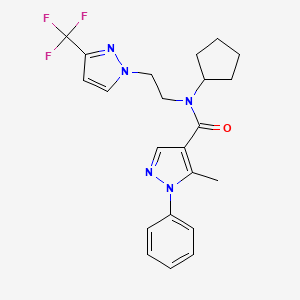
N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the class of pyrazoles. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its potential as a building block in organic synthesis due to its reactive functional groups.
Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in drug design targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide involves multiple steps, typically beginning with the formation of the pyrazole ring. Key reagents and conditions used in the synthesis include:
Cyclopentanone and phenylhydrazine to form the cyclopentyl-phenylhydrazone intermediate.
Methylation reactions to introduce the methyl group at the 5-position of the pyrazole ring.
Introduction of the trifluoromethyl group using trifluoromethyl iodide and a base like potassium carbonate.
Carboxamide formation through the reaction of the resulting pyrazole with suitable amine derivatives.
Industrial Production Methods: In industrial settings, the compound can be produced on a larger scale using optimized versions of the above synthetic steps. Catalysts and automated systems are often employed to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide undergoes several types of reactions:
Oxidation: Forms oxidized derivatives.
Reduction: Can be reduced under suitable conditions to yield reduced forms of the compound.
Substitution: Common in the trifluoromethyl and phenyl groups.
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Employing nucleophiles in the presence of a catalyst or base.
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Various derivatives depending on the nucleophile used.
Wirkmechanismus
N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects through interaction with specific molecular targets, often proteins or enzymes. The trifluoromethyl and carboxamide groups are key to its binding affinity and specificity, influencing the pathways involved.
Vergleich Mit ähnlichen Verbindungen
The compound stands out due to the presence of both the pyrazole and trifluoromethyl groups, which impart unique properties. Similar compounds include:
Pyrazole derivatives without the trifluoromethyl group.
Compounds with similar functional groups but different core structures, such as imidazole or triazole derivatives.
Each similar compound exhibits distinct reactivity and application profiles, making N-cyclopentyl-5-methyl-1-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide unique in its combined functional features.
That's the lowdown on this compound. Anything in particular you're curious about?
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-methyl-1-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O/c1-16-19(15-26-30(16)18-9-3-2-4-10-18)21(31)29(17-7-5-6-8-17)14-13-28-12-11-20(27-28)22(23,24)25/h2-4,9-12,15,17H,5-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGYQXZEMBLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylsulfanyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)
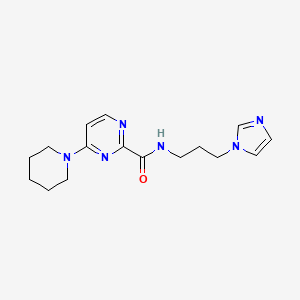
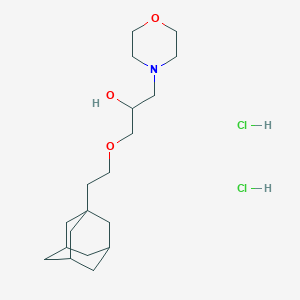
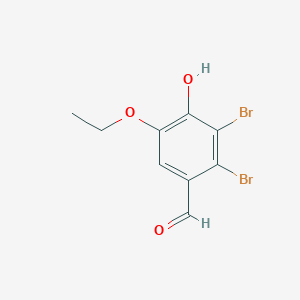
![N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2571596.png)
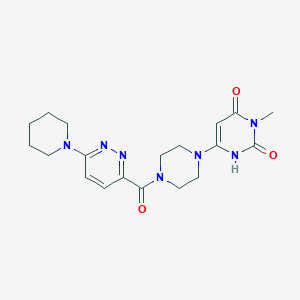
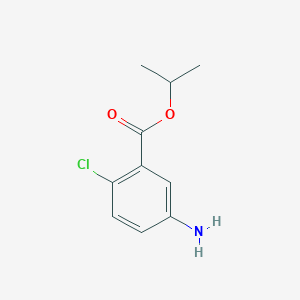
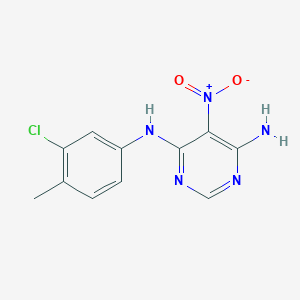
![1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2571605.png)
![N-{5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide](/img/structure/B2571607.png)
![4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2571609.png)

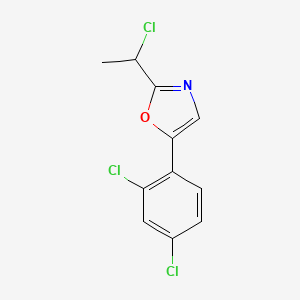
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)
